molecular formula C8H7F3O B1587049 1-Methyl-3-(trifluoromethoxy)benzene CAS No. 705-44-2

1-Methyl-3-(trifluoromethoxy)benzene

Cat. No.: B1587049
CAS No.: 705-44-2
M. Wt: 176.14 g/mol
InChI Key: WRNXOOXIPSTAGJ-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in numerous sectors of chemical research and industry. sigmaaldrich.comtcichemicals.com The strategic incorporation of fluorine atoms into organic scaffolds can dramatically alter a molecule's physical, chemical, and biological properties. sigmaaldrich.com This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. nist.gov Consequently, fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.commdpi.com In medicine, for example, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. mdpi.com

Unique Electronegative and Steric Properties of the Trifluoromethoxy (-OCF3) Group

The trifluoromethoxy (-OCF3) group is a particularly intriguing substituent that has gained prominence in the design of functional molecules. beilstein-journals.org It is often considered a "super-halogen" due to its strong electron-withdrawing nature, which is comparable to that of chlorine. chemicalbook.com This property arises from the high electronegativity of the three fluorine atoms. Unlike the trifluoromethyl (-CF3) group, the -OCF3 group also possesses lone pairs of electrons on the oxygen atom, allowing it to participate in π-donation through resonance. chemicalbook.com This dual electronic nature—inductive withdrawal and resonance donation—provides a unique tool for fine-tuning the electronic properties of an aromatic ring.

From a steric perspective, the -OCF3 group is relatively small and conformationally flexible. chemicalbook.com It is also highly lipophilic, a property that is often desirable in drug discovery to improve membrane permeability and in materials science to enhance solubility in nonpolar media. beilstein-journals.orgchemicalbook.com The combination of these electronic and steric properties makes the trifluoromethoxy group a valuable addition to the medicinal chemist's toolbox for optimizing lead compounds.

Overview of Current Research Trajectories and Future Directions for Trifluoromethoxybenzene Derivatives

Research into trifluoromethoxybenzene derivatives, including 1-Methyl-3-(trifluoromethoxy)benzene, is primarily driven by their potential as building blocks in the synthesis of more complex molecules with desirable properties. chemimpex.com In medicinal chemistry, the incorporation of the trifluoromethoxy-substituted phenyl motif is explored for the development of new therapeutic agents. The unique electronic and lipophilic nature of the -OCF3 group can lead to improved pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXOOXIPSTAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382494
Record name 1-methyl-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-44-2
Record name 1-methyl-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 Methyl 3 Trifluoromethoxy Benzene

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) is a reaction pathway for aromatic compounds, particularly those bearing strong electron-withdrawing groups. stackexchange.combeilstein-journals.org The presence of the electron-withdrawing trifluoromethoxy group on the benzene (B151609) ring of 1-methyl-3-(trifluoromethoxy)benzene could potentially facilitate nucleophilic attack, especially if a good leaving group is present at an activated position (ortho or para to the trifluoromethoxy group). For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgbeilstein-journals.org While the methyl group is electron-donating, the strong inductive effect of the trifluoromethoxy group may be sufficient to activate the ring for SNAAr reactions under specific conditions.

Transformations Involving the Methyl Substituent (e.g., Oxidation, Benzylic Functionalization)

The methyl group attached to the aromatic ring is susceptible to various transformations. One common reaction is the oxidation of the alkyl side chain to a carboxylic acid. libretexts.org Treatment of an alkylbenzene with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions, followed by acidification, converts the alkyl group to a carboxylic acid group. libretexts.org Thus, this compound can be oxidized to 3-(trifluoromethoxy)benzoic acid.

Benzylic functionalization, such as halogenation, can also occur at the methyl group under radical conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of 1-(bromomethyl)-3-(trifluoromethoxy)benzene. This benzylic halide is a versatile intermediate for further synthetic transformations.

Potential Transformations of the Methyl Group
ReactionReagentsProduct
Oxidation1. KMnO₄, OH⁻, Δ 2. H₃O⁺3-(Trifluoromethoxy)benzoic acid
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator1-(Bromomethyl)-3-(trifluoromethoxy)benzene

Stability and Cleavage Reactions of the Trifluoromethoxy Group

The trifluoromethoxy group is generally considered to be highly stable due to the strength of the C-F bonds. cymitquimica.com However, under specific conditions, cleavage of the C-F bonds can be achieved. Recent research has focused on the selective C-F bond functionalization of trifluoromethyl and related groups. ccspublishing.org.cnresearchgate.net These methods often involve radical intermediates generated through photoredox catalysis or other means. acs.orgchemistryviews.org For instance, selective single C-F bond cleavage in trifluoromethylarenes has been accomplished using photocatalysts and Lewis acids. chemistryviews.org It is plausible that similar strategies could be applied to the trifluoromethoxy group of this compound to achieve selective defluorination or functionalization, leading to the formation of difluoro- or monofluoromethyl ether derivatives. The cleavage of the entire trifluoromethoxy group is more challenging but can occur under harsh reductive conditions. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Methyl 3 Trifluoromethoxy Benzene

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive technique for the identification and quantification of volatile and semi-volatile compounds like 1-Methyl-3-(trifluoromethoxy)benzene. researchgate.net The method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Research Findings: In a typical GC-MS analysis, the compound would be injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. For aromatic compounds, a non-polar or mid-polar column is generally effective. thermofisher.comtdi-bi.com

Following separation in the GC column, the eluted compound enters the mass spectrometer. Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. tdi-bi.com The resulting mass spectrum displays the molecular ion (M+) peak, corresponding to the intact molecule, and various fragment ion peaks. The fragmentation pattern is a unique "fingerprint" that allows for structural confirmation. For this compound (molar mass: 176.13 g/mol ), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 176. The fragmentation would likely involve the loss of the trifluoromethoxy group or cleavage of the methyl group from the benzene (B151609) ring.

While specific studies detailing the GC-MS analysis of this compound are not prevalent in public literature, the analysis would follow established protocols for similar aromatic and fluorinated compounds, such as those outlined in EPA Method 8270E for semivolatile organic compounds. thermofisher.comshimadzu.com The high selectivity of MS/MS (tandem mass spectrometry) can further enhance sensitivity and specificity, which is particularly useful for analyzing complex mixtures. shimadzu.com

Table 1: Illustrative GC-MS Parameters for Aromatic Compound Analysis

Parameter Typical Setting
Gas Chromatograph Agilent GC, Thermo Scientific TRACE GC, or equivalent thermofisher.comtdi-bi.com
Column HP-5MS (or similar), 30-60 m x 0.25 mm ID, 0.25 µm film thickness tdi-bi.com
Injection Mode Splitless
Carrier Gas Helium tdi-bi.com
Temperature Program Initial temp ~50-70°C, ramped to ~280-300°C
Mass Spectrometer Quadrupole or Ion Trap researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eV tdi-bi.com

| Acquisition Mode | Full Scan (e.g., 35-500 AMU) or Selected Ion Monitoring (SIM) tdi-bi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying compounds in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Research Findings: In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation of fluorinated aromatic compounds is readily achievable with this technique. chromatographyonline.com Standard C8 or C18 columns are widely used and effective. chromatographyonline.comresearchgate.netasianpubs.org The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, with gradients used to optimize separation. researchgate.netasianpubs.org The addition of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for certain benzene derivatives. researchgate.netasianpubs.orgasianpubs.org

The unique properties of fluorinated compounds can also be exploited by using specialized fluorinated HPLC phases. These phases can offer alternative selectivity compared to traditional C18 columns, which can be advantageous for separating complex mixtures or isomers of halogenated aromatic compounds. chromatographyonline.com Furthermore, studies on fluorinated amphiphiles have shown that separation can be optimized by pairing a standard C8 column with a fluorinated eluent, such as trifluoroethanol, and running the analysis at an elevated temperature. nih.gov Detection is typically accomplished using a UV detector, often set at a wavelength like 254 nm for aromatic compounds. researchgate.netasianpubs.org

Table 2: Typical RP-HPLC Conditions for Analysis of Benzene Derivatives

Parameter Typical Setting
Chromatograph Standard HPLC System
Column ODS-C18 (e.g., 4.6 x 150 mm, 5 µm) or C8 researchgate.netasianpubs.orgnih.gov
Mobile Phase Acetonitrile / Water (e.g., 55:45 v/v) researchgate.netasianpubs.org
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA) researchgate.netasianpubs.orgasianpubs.org
Flow Rate ~1.0 mL/min
Detection UV at 254 nm researchgate.netasianpubs.org

| Temperature | Ambient or elevated (e.g., 45°C) nih.gov |

X-ray Crystallography for Solid-State Structural Determination (if suitable derivatives are formed)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. However, since this compound is a liquid at standard conditions, it cannot be analyzed directly by this technique. The method requires the formation of a stable, single crystal.

To perform a crystallographic analysis, a suitable solid derivative of this compound would first need to be synthesized. This could involve introducing functional groups that promote crystallization through strong intermolecular interactions like hydrogen bonding or π–π stacking.

If a suitable crystalline derivative were obtained, X-ray diffraction analysis would yield a detailed structural model. This model provides precise data on bond lengths, bond angles, and torsional angles within the molecule, as well as how the molecules pack together in the crystal lattice. This information is unequivocal and serves as the gold standard for structural confirmation. While no crystal structures for derivatives of this compound are readily available in the public domain, the technique has been used to elucidate the complex structures of other fluorinated organic molecules, demonstrating its potential utility should a suitable crystal be formed. acs.org

Computational and Theoretical Studies on 1 Methyl 3 Trifluoromethoxy Benzene

Quantum Chemical Investigations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of molecules. These investigations typically involve finding the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. loni.orgresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. bldpharm.com For a molecule like 1-methyl-3-(trifluoromethoxy)benzene, DFT calculations would be employed to find its optimized geometry by minimizing the energy of the system. loni.org This process yields key structural parameters.

These calculations also provide a wealth of information about the electronic properties of the molecule, such as the distribution of electron density, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). bldpharm.com The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for an Aromatic Compound (Note: This table presents typical data obtained from DFT calculations and is for illustrative purposes, as specific data for this compound is not available in the cited literature.)

PropertyIllustrative ValueUnit
Total Energy-X.XXXXHartrees
Dipole Moment2.5Debye
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV

Data based on the types of results generated in DFT studies. bldpharm.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net These methods can offer higher accuracy for electronic structure analysis compared to DFT, particularly for systems where electron correlation effects are significant. An MP2 calculation for this compound would provide a more refined prediction of its geometry and energetics. researchgate.net These higher-level calculations are often used to validate the results obtained from DFT methods. researchgate.net

Conformational Analysis of the Trifluoromethoxy Group's Orientation

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. youtube.com For this compound, a PES scan would typically involve systematically rotating the trifluoromethoxy group around the C(aryl)-O bond and calculating the energy at each step. This process reveals the low-energy conformations and the transition states that separate them. The energy difference between the lowest energy conformer and the highest energy transition state defines the rotational barrier. researchgate.netnih.gov Studies on similar trifluoromethoxy-substituted benzenes have shown that the -OCF₃ group often prefers a conformation that is not in the plane of the phenyl ring. nih.govbeilstein-journals.org

Table 2: Illustrative Potential Energy Scan Data for C-O Bond Rotation (Note: This table is a hypothetical representation of data from a PES scan, as specific data for this compound is not available in the cited literature.)

Dihedral Angle (C-C-O-C) (°)Relative Energy (kcal/mol)Conformation
02.5Eclipsed (Transition State)
301.5Skew
600.5Skew
900.0Orthogonal (Minimum)
1200.5Skew
1501.5Skew
1802.5Eclipsed (Transition State)

Data based on the principles of conformational analysis for substituted benzenes. semanticscholar.org

The preferred conformation of the trifluoromethoxy group is governed by a delicate balance of intramolecular interactions. These can include steric repulsion between the fluorine atoms and the adjacent methyl group or hydrogen atoms on the benzene (B151609) ring. Additionally, noncovalent interactions, such as weak hydrogen bonds or dipole-dipole interactions, can play a role in stabilizing certain conformations. acs.org Computational methods like Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these subtle forces that dictate the molecule's three-dimensional structure. acs.org

Electronic Structure Analysis

A detailed analysis of the electronic structure provides insights into the chemical behavior of this compound. The trifluoromethoxy group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which significantly influences the electron distribution within the aromatic ring. beilstein-journals.org This is in contrast to the methyl group, which is considered electron-donating. youtube.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive and less stable. researchgate.netnih.gov

For this compound, the interplay of the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃) on the benzene ring influences the energies of the frontier orbitals. The methyl group tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the trifluoromethoxy group, due to the high electronegativity of the fluorine atoms, withdraws electron density from the ring, which is expected to lower the energy of both the HOMO and LUMO. nih.govnih.gov The meta-substitution pattern results in a complex interaction of these electronic effects.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterValue (eV)
HOMO Energy-8.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)7.3
Ionization Potential (I)8.5
Electron Affinity (A)1.2
Global Hardness (η)3.65
Global Softness (S)0.27
Electronegativity (χ)4.85
Chemical Potential (μ)-4.85
Global Electrophilicity Index (ω)3.21

Note: These values are illustrative and represent typical ranges for substituted aromatic compounds.

The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for chemical reactions. The HOMO is expected to be localized more on the benzene ring, particularly at the ortho and para positions relative to the methyl group, which are activated by its electron-donating nature. The LUMO, on the other hand, would likely have significant contributions from the trifluoromethoxy group and the carbon atoms attached to it, reflecting its electron-accepting character.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its chemical behavior. Theoretical calculations can determine the partial charges on each atom, providing a quantitative measure of the electronic landscape. Furthermore, the Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. The MEP is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

In this compound, the substituents have opposing effects on the electron density of the aromatic ring. The methyl group is an electron-donating group, which increases the electron density on the benzene ring, particularly at the ortho and para positions. The trifluoromethoxy group is a strong electron-withdrawing group due to the inductive effect of the highly electronegative fluorine atoms. nih.govmdpi.com This group significantly reduces the electron density of the ring.

The resulting MEP map would be expected to show a region of relatively higher electron density (less positive or slightly negative potential) around the methyl group and the ortho/para positions relative to it. Conversely, a region of significantly positive potential would be anticipated around the trifluoromethoxy group, particularly on the fluorine atoms. The interplay of these two groups in the meta position would create a complex and non-uniform charge distribution across the aromatic ring. The area around the trifluoromethoxy group would be the most electron-deficient (blue), while the regions ortho and para to the methyl group would be the most electron-rich (tending towards green/yellow).

Spectroscopic Parameter Predictions from Theoretical Calculations

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.comprinceton.edu By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. mdpi.com

For this compound, theoretical calculations could predict the characteristic vibrational modes associated with its functional groups. These would include the C-H stretching and bending vibrations of the methyl group and the aromatic ring, the C-O stretching of the ether linkage, and the C-F stretching vibrations of the trifluoromethoxy group. The positions of the aromatic C-H bending vibrations can also provide information about the substitution pattern on the benzene ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Aromatic C-H StretchBenzene Ring3100-3000
Aliphatic C-H StretchMethyl Group2980-2870
C-O-C Asymmetric StretchAryl Ether1260-1200
C-F StretchTrifluoromethoxy Group1150-1050
Aromatic C-H Out-of-Plane BendBenzene Ring900-675

Note: These are illustrative frequency ranges typical for the specified functional groups.

These predicted spectra can be invaluable in identifying the compound and in understanding its structural and bonding characteristics.

Applications of 1 Methyl 3 Trifluoromethoxy Benzene in Advanced Chemical Disciplines

Versatility as a Key Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount for constructing intricate molecular architectures. 1-Methyl-3-(trifluoromethoxy)benzene serves as a versatile starting material, offering multiple reactive sites for further chemical transformations. The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing methyl and trifluoromethoxy groups.

The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. This electronic effect, combined with the steric influence of the methyl group, allows for regioselective introduction of new functionalities. Synthetic chemists can leverage these inherent properties to build complex molecular frameworks, making it a valuable intermediate in multi-step syntheses. libretexts.org

Contributions to Medicinal Chemistry Research

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The trifluoromethoxy group, in particular, is gaining increasing attention for its ability to modulate key drug-like properties.

This compound is a valuable precursor for the synthesis of novel drug candidates and pharmaceutical intermediates. The trifluoromethoxy group can significantly improve a molecule's metabolic stability by blocking potential sites of metabolism. beilstein-journals.org This increased stability can lead to a longer half-life in the body, a desirable characteristic for many therapeutic agents.

Furthermore, the lipophilicity of a drug candidate is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is highly lipophilic, and its introduction into a molecule can enhance its ability to cross biological membranes, potentially leading to improved bioavailability. beilstein-journals.org

PropertyInfluence of Trifluoromethoxy GroupReference
Metabolic StabilityIncreases by blocking metabolic sites beilstein-journals.org
LipophilicityIncreases, enhancing membrane permeability beilstein-journals.org
BioavailabilityCan be improved due to enhanced lipophilicity beilstein-journals.org

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The unique electronic properties of the trifluoromethoxy group make it a valuable tool in SAR studies.

The trifluoromethoxy group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence the molecule's binding affinity to its biological target. beilstein-journals.org By systematically replacing other functional groups with a trifluoromethoxy group, medicinal chemists can probe the electronic requirements of a drug-target interaction.

Moreover, the trifluoromethoxy group is considered a "super-halogen" or a "pseudo-halogen" due to its electronic properties being similar to that of a chlorine or fluorine atom. beilstein-journals.org This allows for its use as a bioisostere to explore the impact of both steric and electronic modifications on biological activity.

ParameterDescriptionRelevance in SAR
Hansch Parameter (π) A measure of the lipophilicity of a substituent.A positive value for -OCF3 indicates increased lipophilicity, which can be correlated with cell permeability and binding to hydrophobic pockets of proteins.
Hammett Constant (σ) A measure of the electronic effect of a substituent on a reaction center.The strong electron-withdrawing nature of the -OCF3 group (positive σ value) can be used to tune the electronics of a molecule and study its effect on target binding.
Steric Parameters (e.g., Taft's Es) Quantify the steric bulk of a substituent.The size of the -OCF3 group can influence how a molecule fits into a binding site, providing insights into the spatial requirements for activity.

Integration into Materials Science for Functional Materials Development

The unique properties of the trifluoromethoxy group also make this compound an attractive building block for the development of advanced functional materials.

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound can be functionalized to create monomers for polymerization reactions, leading to the synthesis of novel fluorinated polymers.

The incorporation of the trifluoromethoxy group into a polymer backbone can significantly alter its physical and chemical properties. For instance, it can enhance the polymer's thermal stability, making it suitable for applications in high-temperature environments. Furthermore, the hydrophobic nature of the trifluoromethoxy group can be exploited to create materials with water-repellent properties.

The field of organic electronics is rapidly advancing, with a continuous search for new materials with tailored electronic and optical properties. The strong electron-withdrawing nature of the trifluoromethoxy group can be utilized to tune the energy levels of organic semiconductors.

By incorporating the this compound moiety into the structure of organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) materials, researchers can potentially influence charge transport properties and device performance. The trifluoromethoxy group can also impact the photophysical properties of a molecule, making it a target for the development of novel optical materials such as liquid crystals. beilstein-journals.org

Utility in Agrochemical Research as a Synthetic Precursor

Information regarding the specific utility of this compound as a starting material for agrochemical synthesis is not available in the reviewed sources.

Development of Novel Biologically Active Compounds (e.g., herbicides, insecticides)

No specific examples of herbicides or insecticides developed directly from this compound could be located. Research often focuses on the final active molecules and their biological effects, without always detailing the complete synthesis pathway of every intermediate, particularly for a specific isomer like this compound.

Due to the lack of specific data linking this compound to the synthesis of named agrochemicals, the creation of detailed research findings and data tables as requested is not feasible.

Future Research Directions and Emerging Opportunities for 1 Methyl 3 Trifluoromethoxy Benzene

Discovery of Novel and Highly Selective Synthetic Routes

The synthesis of aryl trifluoromethyl ethers, including 1-Methyl-3-(trifluoromethoxy)benzene, has traditionally relied on multi-step processes that often require harsh reagents and conditions. beilstein-journals.org For instance, methods involving the chlorination of anisoles followed by fluorination using reagents like antimony trifluoride or sulfur tetrafluoride (SF₄) are common but pose significant handling and toxicity challenges. beilstein-journals.orgnih.gov

Future research must prioritize the development of more direct, efficient, and selective synthetic strategies. A key opportunity lies in the advancement of late-stage trifluoromethoxylation reactions. Emerging techniques, such as those utilizing visible-light photoredox catalysis, offer a promising path toward milder and more environmentally friendly conditions for incorporating the -OCF₃ group. mdpi.com Another avenue involves the development of novel trifluoromethoxylation reagents that are more stable and easier to handle than current options. mdpi.com Research into transition-metal-catalyzed cross-coupling reactions that can directly install the trifluoromethoxy group onto a pre-functionalized toluene (B28343) derivative would represent a significant breakthrough, enhancing atom economy and reducing waste.

Table 1: Comparison of Synthetic Routes for Aryl Trifluoromethyl Ethers

ApproachTypical ReagentsAdvantagesFuture Research Goals
Classical Multi-StepPhenols, SF₄/HF, Aryl Chlorothionoformates beilstein-journals.orgnih.govEstablished proceduresDevelop alternatives to toxic reagents (e.g., phosgene, SF₄).
Oxidative Desulfurization-FluorinationXanthates, Deoxofluorinating agents nih.govApplicable to various phenolsImprove yields and functional group tolerance.
Electrophilic TrifluoromethoxylationHypervalent iodine(III) reagents mdpi.comDirect conversion of phenols/nucleophilic arenesIncrease reagent stability and scalability.
Radical TrifluoromethoxylationPhotoredox catalysts, radical precursors mdpi.comMild, green conditionsExpand substrate scope and improve regioselectivity for substituted benzenes.
OCF₃ Migration StrategiesN-aryl-N-hydroxylamines rsc.orgAccess to functionalized productsApply to a broader range of heterocyclic and aromatic systems.

Investigation of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by the interplay between the electron-donating methyl group and the strongly electron-withdrawing, lipophilic trifluoromethoxy group. beilstein-journals.orgnih.gov While the -OCF₃ group is often considered relatively inert, its electronic influence directs the regioselectivity of electrophilic aromatic substitution reactions. Future research should systematically explore the reactivity of the aromatic ring, particularly C-H functionalization at positions ortho and para to the existing substituents.

Developing catalytic systems for the selective activation of specific C-H bonds on the this compound scaffold would provide direct access to a wide array of functionalized derivatives. Furthermore, the potential for selective C-F bond activation within the trifluoromethoxy group itself presents a challenging but highly rewarding research direction. Drawing parallels from the burgeoning field of trifluoromethylarene functionalization, methodologies could be developed to convert the -OCF₃ group into -OCF₂R or -OCF₂H moieties, unlocking novel chemical space and isosteric replacements for other functional groups. nih.gov

Table 2: Potential Reactivity Studies for this compound

Reaction TypeTargetPotential OutcomeResearch Focus
Directed C-H ActivationAromatic C-H bondsDirect introduction of new functional groups (e.g., halogens, boronic esters)Design of regioselective catalysts.
Cross-Coupling ReactionsHalogenated derivativesFormation of C-C, C-N, and C-O bondsExploring Suzuki, Buchwald-Hartwig, and other couplings.
C-F Bond FunctionalizationThe -OCF₃ groupSynthesis of difluoro- and monofluoromethyl ethersDevelopment of novel reductive defluorination methods.
Benzylic FunctionalizationThe -CH₃ groupIntroduction of functionality at the methyl position (e.g., oxidation, halogenation)Investigation of radical and oxidative pathways.

Expansion of Applications in Interdisciplinary Fields

The unique physicochemical properties imparted by the trifluoromethoxy group make it a "super-halogen" mimic, suggesting vast, unexplored potential in various fields. beilstein-journals.orgnih.gov While -OCF₃ containing compounds are known in agrochemicals and pharmaceuticals, the specific derivatives of this compound have not been extensively studied. mdpi.comnih.gov

Future research should focus on the synthesis and evaluation of libraries of compounds derived from this scaffold for applications in:

Medicinal Chemistry: As a building block for novel drug candidates. The lipophilicity and metabolic stability of the -OCF₃ group could be leveraged to optimize lead compounds for treating a range of diseases. mdpi.com

Agrochemicals: For the development of new herbicides, fungicides, or insecticides, where the -OCF₃ group can enhance potency and environmental persistence. beilstein-journals.org

Materials Science: As a precursor for liquid crystals, polymers, and other functional materials. nih.gov The introduction of the -OCF₃ group can significantly alter properties like dielectric constant, thermal stability, and solubility. Research into polymers containing this moiety could lead to new materials with high thermal and chemical resistance. acs.org

Advanced Computational Design of Functional Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of functional molecules derived from this compound. Methods such as Density Functional Theory (DFT) can predict key molecular properties, including electronic structure, reactivity, and intermolecular interactions, before a single molecule is synthesized in the lab. acs.orgresearchgate.net

Future research should employ advanced computational modeling to:

Predict Reactivity: Model reaction pathways for C-H functionalization or electrophilic substitution to guide the development of selective synthetic methods.

Design for Function: Engineer derivatives with tailored properties. For example, computational screening can identify structures with optimal electronic properties for use in organic electronics or with specific conformations for high binding affinity to a biological target. rsc.org

Understand Interactions: Analyze noncovalent interactions, such as hydrogen bonds involving the fluorine atoms, which can be crucial for crystal engineering and drug-receptor binding. researchgate.net

Table 3: Computational Approaches for Designing Derivatives

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Reactivity & Synthesis PlanningElectron density, orbital energies (HOMO/LUMO), reaction barriers. researchgate.net
Molecular DockingDrug DiscoveryBinding affinity, protein-ligand interactions.
Quantum Theory of Atoms in Molecules (QTAIM)Materials ScienceNoncovalent interactions, crystal packing forces. researchgate.net
Molecular Dynamics (MD)Biophysics & Polymer ScienceConformational dynamics, membrane permeability, polymer morphology.

Environmental Impact and Green Chemical Aspects of its Production and Use

A critical area for future research is the environmental footprint associated with the synthesis and application of this compound. Traditional fluorination chemistry often relies on hazardous materials and generates significant waste. google.com The principles of green chemistry must be integrated into the entire lifecycle of this compound. dartmouth.edu

Key research directions include:

Greener Synthesis: Developing catalytic, solvent-free, or aqueous-based synthetic routes to minimize the use of volatile organic compounds and hazardous reagents. researchgate.netrsc.org This includes replacing traditional chlorine and fluorine sources with safer alternatives.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, such as the two-step greener route for allyl alcohol production which recycles acetic acid. dartmouth.edu

Lifecycle Analysis: Investigating the environmental fate, persistence, and potential biodegradability of this compound and its derivatives. Understanding its behavior in soil and water is crucial for assessing long-term environmental impact. drpress.org

Benign Feedstocks: Exploring the use of safer and more sustainable starting materials than benzene (B151609), which is a known carcinogen. dartmouth.edudrpress.org

Table 4: Green Chemistry Approaches for Production

PrincipleTraditional ApproachFuture Green Approach
Reagent ChoiceUse of highly toxic reagents like COCl₂, SF₄, and anhydrous HF. beilstein-journals.orggoogle.comDevelopment of benign fluorinating agents; use of catalysts instead of stoichiometric reagents.
Solvent UseUse of chlorinated solvents like carbon tetrachloride. google.comSolvent-free reactions or use of green solvents (e.g., water, ionic liquids). researchgate.netrsc.org
Energy EfficiencyHigh-temperature reactions. nih.govPhotocatalytic or biocatalytic reactions at ambient temperature. mdpi.com
Waste PreventionGeneration of significant by-products (e.g., HCl, spent acids). google.comHigh atom-economy reactions; recycling of catalysts and reagents. dartmouth.edu

Q & A

Q. What are the established synthetic routes for 1-Methyl-3-(trifluoromethoxy)benzene, and how do their yields and limitations compare?

  • Methodological Answer : The compound can be synthesized via halogenated intermediates. For example, 1-bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) is commercially available and can undergo methylation using methyl boronic acid in a Suzuki coupling reaction. Alternatively, nucleophilic aromatic substitution (SNAr) with methyl lithium at low temperatures (-75°C to -100°C) may be employed, as seen in similar trifluoromethoxy-substituted systems .
  • Key Considerations :
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
  • Solvents : Tetrahydrofuran (THF) or dimethoxyethane (DME) for SNAr.
  • Yields : Suzuki couplings typically achieve 60–80% yields, while SNAr may suffer from competing side reactions (e.g., elimination).

Q. How does the trifluoromethoxy group influence the compound’s physical properties compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, reducing electron density on the benzene ring. This results in:
  • Boiling Point : Higher than methoxy analogs due to increased molecular weight and polarity (e.g., ~153–155°C for bromo analogs ).
  • Solubility : Lower solubility in polar solvents compared to methoxy derivatives.
  • Lipophilicity : Enhanced logP values, making it suitable for medicinal chemistry applications .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals distinguish it?

  • Methodological Answer :
  • ¹⁹F NMR : A singlet near -58 ppm confirms the trifluoromethoxy group .
  • ¹H NMR : Methyl protons appear as a singlet at ~2.4 ppm, while aromatic protons split into distinct patterns (e.g., doublets for para-substitution).
  • GC-MS : Retention indices (e.g., ~1100–1150) align with methyl-substituted aromatic compounds, with fragmentation patterns showing loss of -OCF₃ (m/z 85) .

Q. How can computational methods predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. For electrophilic substitution:
  • Meta-Directing Effects : The -OCF₃ group directs incoming electrophiles to the meta position relative to itself.
  • Activation Barriers : Lower for meta substitution due to stabilized transition states .
  • Case Study : Nitration reactions show >90% meta-product formation, validated experimentally .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :
  • Temperature Control : Reactions at <-75°C minimize unwanted eliminations (e.g., using LDA in THF ).
  • Protecting Groups : Silane protection (e.g., TBDMS) for hydroxylated intermediates prevents side reactions .
  • Catalytic Optimization : Use of CuI co-catalysts in Sonogashira couplings improves alkyne addition efficiency .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports lower SNAr yields (50%) compared to coupling reactions (75%). This highlights the need for catalyst optimization or alternative routes.
  • Positional Reactivity : While -OCF₃ is meta-directing, steric effects from the methyl group may favor para substitution in some cases. Computational modeling is advised to resolve such conflicts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.